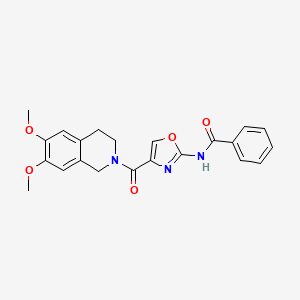

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This compound has been used as a starting material for the synthesis of more complex isoquinolines .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound is characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy . The preliminary structure–activity relationship (SAR) of the test compounds and docking studies were performed to examine their putative binding with HIV-RT .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .科学的研究の応用

Synthesis of Other Compounds

This compound can be used as a building block in the synthesis of other complex molecules . For example, it can be used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .

Medicinal Chemistry

The compound is widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Anti-Inflammatory Applications

The compound can be used in the development of anti-inflammatory drugs . This is due to its ability to inhibit certain enzymes that are involved in the inflammatory response .

Anti-Viral Applications

The compound has potential anti-viral applications . It can be used in the development of drugs that inhibit the replication of certain viruses .

Anti-Fungal Applications

The compound also has potential anti-fungal applications . It can inhibit the growth of certain types of fungi, making it a potential candidate for the development of anti-fungal drugs .

Anti-Cancer Applications

The compound has potential anti-cancer applications . It can inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of anti-cancer drugs .

Treatment of Parkinson’s Disease

The compound can be used in the treatment of Parkinson’s disease . It behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Influenza Virus Inhibitor

The compound can be used as an influenza virus polymeraze acidic (PA) endonuclease domain inhibitor . This makes it a potential candidate for the development of drugs to treat influenza .

特性

IUPAC Name |

N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-28-18-10-15-8-9-25(12-16(15)11-19(18)29-2)21(27)17-13-30-22(23-17)24-20(26)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAPHANXZHEFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)

![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)

![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)